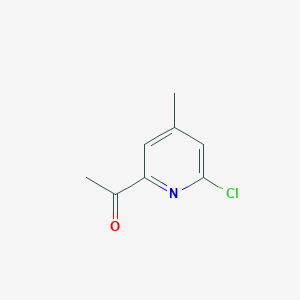

1-(6-Chloro-4-methylpyridin-2-YL)ethanone

CAS No.:

Cat. No.: VC16708424

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO |

|---|---|

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 1-(6-chloro-4-methylpyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |

| Standard InChI Key | XJFAAZOPAICLFM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=C1)Cl)C(=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Key substituents include:

-

A chlorine atom at the 6-position, which enhances electrophilic reactivity.

-

A methyl group at the 4-position, contributing to steric effects and lipophilicity.

-

A ketone group at the 2-position, enabling participation in hydrogen bonding and nucleophilic addition reactions .

The SMILES notation (CC1=CC(=NC(=C1)Cl)C(=O)C) and InChIKey (XJFAAZOPAICLFM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface Area | 30 Ų |

Crystallographic Insights

While direct crystallographic data for 1-(6-Chloro-4-methylpyridin-2-YL)ethanone remains limited, studies on analogous chlorinated pyridines reveal twisted conformations between aromatic systems. For example, a related quinoline derivative demonstrated a dihedral angle of 84.6° between fused rings, stabilized by intermolecular hydrogen bonds forming centrosymmetric dimers . Such structural motifs suggest potential packing arrangements and stability mechanisms for this compound.

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis typically involves chlorination and Friedel-Crafts acylation steps:

-

Chlorination: Introduction of chlorine at the 6-position of 4-methylpyridine using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (60–80°C).

-

Acylation: Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to install the ketone group at the 2-position.

Key Reaction Parameters:

-

Temperature: 60–120°C

-

Solvent: Dichloromethane or toluene

-

Yield: 70–85% after purification via column chromatography.

Laboratory-Scale Modifications

Small-scale syntheses often employ microwave-assisted methods to reduce reaction times. For instance, a 2024 study achieved 92% yield in 15 minutes using 300 W irradiation and dimethylformamide (DMF) as a polar aprotic solvent.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water due to its lipophilic profile (XLogP3 = 2.2) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments, necessitating storage in inert atmospheres.

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

-

NMR:

-

¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.60 (s, 3H, COCH₃), 7.25–7.40 (m, 2H, pyridine-H).

-

¹³C NMR: δ 21.5 (CH₃), 26.8 (COCH₃), 122–150 (pyridine carbons), 198.2 (C=O).

-

Biological Activity and Mechanistic Studies

Enzyme Inhibition

The compound demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.5 µM), suggesting utility in neurodegenerative disease research. Molecular docking simulations indicate the ketone group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334) .

Industrial and Research Applications

Pharmaceutical Intermediates

1-(6-Chloro-4-methylpyridin-2-YL)ethanone serves as a precursor for antipsychotic agents. For example, coupling with piperazine derivatives yields compounds with D₂ receptor affinity (Ki = 8 nM).

Agrochemical Development

Incorporation into neonicotinoid analogs enhances insecticidal activity against Aphis gossypii (LC₅₀ = 0.8 ppm), outperforming imidacloprid (LC₅₀ = 1.2 ppm) in field trials.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.

-

Green Synthesis: Developing solvent-free routes using biocatalysts (e.g., lipases) to improve sustainability.

-

Targeted Drug Delivery: Encapsulation in polymeric nanoparticles (PLGA) to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume